1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione is a complex organic compound with the molecular formula C19H22N4O2S and a molecular weight of 370.47. This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a purine core substituted with various functional groups.
Preparation Methods
The synthesis of 1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers .
Scientific Research Applications
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and receptor binding due to its purine core structure. In medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industry, it can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can lead to downstream effects on cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as other purine derivatives. Similar compounds include caffeine, theobromine, and theophylline, which also contain a purine core but differ in their substituents. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-10-22-14-15(20(3)18(24)21(4)16(14)23)19-17(22)25-11-13-8-6-12(2)7-9-13/h5-9H,1,10-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYFJZPNVHBTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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